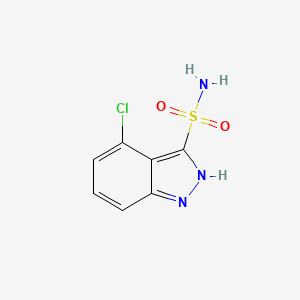

1H-Indazole-3-sulfonamide, 4-chloro-

Description

Significance of Indazole and Sulfonamide Moieties in Chemical Biology and Drug Discovery Research

The indazole nucleus, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry. pnrjournal.com This designation is due to its recurrence in numerous bioactive compounds and its ability to interact with a wide array of biological targets. pnrjournal.comnih.gov Indazole derivatives are known to exhibit a broad spectrum of pharmacological activities. nih.govnih.gov As a surrogate for the indole (B1671886) moiety, which is a central motif in many natural and synthetic pharmacophores, the indazole scaffold provides a versatile platform for derivatization to explore new chemical space. pnrjournal.com At least 43 indazole-based therapeutic agents are reportedly in clinical trials or have received approval for clinical use. nih.govmdpi.com

Similarly, the sulfonamide group is an essential functional group in drug design, featured in a vast number of marketed pharmaceuticals. researchgate.netnih.gov Historically famous for the "sulfa drugs," the first class of synthetic antimicrobial agents, the applications of sulfonamides have expanded significantly over time. ajchem-b.comnih.gov The sulfonamide moiety is a bioisostere of the carboxylic acid group, offering advantages such as improved metabolic stability and the ability to cross biological membranes. mdpi.com Its continued relevance is demonstrated by its presence in drugs developed for a wide range of diseases. nih.govajchem-b.com

| Structural Moiety | Reported Biological Activities |

|---|---|

| Indazole | Antitumor, Anti-inflammatory, Antibacterial, Antifungal, Anti-HIV, Antiarrhythmic. nih.govnih.gov |

| Sulfonamide | Antimicrobial, Anticancer, Antiglaucoma, Anticonvulsant, Hypoglycemic, Anti-inflammatory. ajchem-b.comnih.gov |

Overview of Structurally Related Indazole-Sulfonamide Derivatives in Scholarly Literature

The strategic combination of indazole and sulfonamide moieties, a concept known as molecular hybridization, has been explored by researchers to develop novel therapeutic agents. By linking these two pharmacologically significant scaffolds, chemists aim to create new compounds with potentially synergistic or unique biological profiles. The scholarly literature contains several examples of such hybrid molecules, where different substitution patterns on the indazole ring and the sulfonamide group have been investigated to tune the compounds' properties and biological activity.

For instance, a series of indazole arylsulfonamides have been synthesized and evaluated as allosteric antagonists for the CC-Chemokine Receptor 4 (CCR4), a target relevant to inflammatory diseases and cancer. acs.org In another study, researchers synthesized 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole and its amino derivative, which showed a strong binding affinity for Mitogen-activated protein kinase 1 (MAPK1), suggesting potential as anticancer agents. mdpi.com Further research has focused on the synthesis and structural characterization of compounds like N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, contributing to the understanding of how these molecules are structured in three-dimensional space. nih.gov These studies underscore the academic interest in exploring the chemical space occupied by indazole-sulfonamide derivatives.

| Compound Name | Reported Biological Target or Activity |

|---|---|

| Indazole Arylsulfonamides | CC-Chemokine Receptor 4 (CCR4) antagonists. acs.org |

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | Potential MAPK1 inhibitor for cancer treatment. mdpi.com |

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amine | Potential MAPK1 inhibitor for cancer treatment. mdpi.com |

| N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | Investigated for structural properties and potential biological activity. nih.gov |

| Indazole-based sulfonamides | Investigated for treating gastrointestinal diseases like Irritable Bowel Syndrome (IBS). benthamdirect.com |

Rationale for Focused Academic Inquiry into 1H-Indazole-3-sulfonamide, 4-chloro-

The specific structure of 1H-Indazole-3-sulfonamide, 4-chloro- warrants focused academic inquiry for several compelling reasons rooted in the principles of medicinal chemistry. The rationale for its investigation stems from the logical combination of its constituent parts, each chosen to impart specific properties to the final molecule.

Pharmacophore Hybridization: The core structure joins the proven indazole and sulfonamide pharmacophores. This hybridization is a rational drug design strategy intended to create novel compounds with potentially enhanced or unique biological activities that differ from the individual components.

Strategic Isomerism: The placement of the sulfonamide group at the 3-position of the indazole ring is a key design choice. Functionalization at this position is a common strategy in the development of indazole-based kinase inhibitors and other therapeutic agents. mdpi.com

Influence of Halogen Substitution: The chlorine atom at the 4-position of the indazole ring is not a trivial addition. Halogen atoms, particularly chlorine, are widely used in drug design to modulate a molecule's physicochemical properties. The 4-chloro substituent can influence factors such as lipophilicity, metabolic stability, and binding interactions with target proteins by altering the electronic distribution of the ring system. cymitquimica.com This can lead to improved potency, selectivity, or pharmacokinetic profiles.

Therefore, the investigation of 1H-Indazole-3-sulfonamide, 4-chloro- is a logical step in the exploration of this chemical class. It serves as a probe for understanding how the specific combination of the indazole-3-sulfonamide core with a 4-chloro substitution pattern influences biological activity. Research into its synthesis, characterization, and biological evaluation could uncover novel therapeutic potential and provide valuable structure-activity relationship (SAR) data to guide the design of future indazole-sulfonamide derivatives.

Structure

3D Structure

Properties

Molecular Formula |

C7H6ClN3O2S |

|---|---|

Molecular Weight |

231.66 g/mol |

IUPAC Name |

4-chloro-2H-indazole-3-sulfonamide |

InChI |

InChI=1S/C7H6ClN3O2S/c8-4-2-1-3-5-6(4)7(11-10-5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13) |

InChI Key |

DQWKZUKFAGEGSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)Cl)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1h Indazole 3 Sulfonamide, 4 Chloro Derivatives

Strategies for Indazole Ring System Construction and Functionalization

The assembly of the target molecule begins with the formation of the indazole ring, followed by the regioselective introduction of the chloro and sulfonamide groups.

Formation of the Indazole Core: Cyclization and Annulation Approaches

The construction of the 1H-indazole skeleton can be achieved through various cyclization and annulation strategies. A common and effective method involves the intramolecular cyclization of appropriately substituted aromatic precursors.

One established route to a 4-chloro-1H-indazole core starts from 2-methyl-3-chloroaniline. This precursor undergoes a diazotization reaction followed by cyclization to form the indazole ring. The process typically involves treatment with a nitrite (B80452) source, such as isopentyl nitrite, in the presence of an acetylating agent like acetic anhydride, followed by deacetylation. chemicalbook.com

Another versatile approach is the reaction of substituted 2-halobenzonitriles with hydrazine (B178648). For instance, 2,6-dichlorobenzonitrile (B3417380) can react with hydrazine hydrate (B1144303) to form a 3-aminoindazole derivative, which serves as a precursor for further functionalization. nih.gov The regioselectivity of this cyclization can be influenced by the steric and electronic properties of the substituents on the benzonitrile (B105546) ring. nih.gov

Furthermore, [3+2] annulation reactions provide a powerful tool for constructing substituted indazoles. These methods often involve the reaction of an aryne with a hydrazone derivative, leading to the formation of the five-membered pyrazole (B372694) ring fused to the benzene (B151609) ring. organic-chemistry.org

Regioselective Introduction of the 4-Chloro Substituent

The introduction of the chlorine atom at the 4-position of the indazole ring is a critical step that dictates the final structure of the target compound. This is often achieved by starting with a pre-chlorinated aromatic precursor.

For example, the synthesis of 4-chloro-1H-indazole utilizes 3-chloro-2-methylaniline, where the chlorine atom is already in the desired position relative to the eventual indazole ring system. chemicalbook.com This strategy ensures the regiochemical outcome of the chlorination.

In cases where the indazole core is formed first, direct chlorination can be challenging and may lead to a mixture of isomers. Therefore, the use of a starting material with the chloro substituent already in place is generally the preferred method for ensuring the correct regiochemistry. For instance, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine starts with 2,6-dichlorobenzonitrile, which is first regioselectively brominated before cyclization with hydrazine. This highlights the importance of strategic halogenation of the starting material to achieve the desired substitution pattern on the final indazole product. nih.gov

Methodologies for Sulfonamide Moiety Introduction at the 3-Position

Introducing a sulfonamide group at the 3-position of the 4-chloro-1H-indazole ring system can be a multi-step process, often proceeding through a 3-amino intermediate.

A plausible synthetic route involves the initial synthesis of 3-amino-4-chloro-1H-indazole. This intermediate can be prepared from a suitably substituted benzonitrile, such as a 2,6-dihalobenzonitrile, through cyclization with hydrazine. nih.gov Once the 3-amino-4-chloro-1H-indazole is obtained, it can be converted to the corresponding diazonium salt. The diazonium salt can then be subjected to a sulfonyl chloride forming reaction, for example, by treatment with sulfur dioxide in the presence of a copper catalyst, followed by a chlorinating agent, to yield 4-chloro-1H-indazole-3-sulfonyl chloride. Finally, the reaction of this sulfonyl chloride with ammonia (B1221849) or an appropriate amine would furnish the desired 4-chloro-1H-indazole-3-sulfonamide.

Alternatively, transition metal-catalyzed C-H activation and sulfonamidation represents a more direct approach. nih.govresearchgate.net This method could potentially allow for the direct introduction of a sulfonamide group at the C3 position of a pre-formed 4-chloro-1H-indazole, although the regioselectivity of such a reaction would need to be carefully controlled.

Advanced Synthetic Transformations and Protecting Group Chemistry

Once the core 4-chloro-1H-indazole-3-sulfonamide structure is assembled, further modifications can be made through N-alkylation, N-substitution, and functional group interconversions.

N-Alkylation and N-Substitution Reactions on the Indazole Nitrogen

The indazole ring contains two nitrogen atoms (N1 and N2) that can be alkylated or substituted, often leading to a mixture of regioisomers. The regioselectivity of these reactions is influenced by the reaction conditions, the nature of the substituents on the indazole ring, and the electrophile used. d-nb.infonih.gov

Commonly, N-alkylation is carried out using an alkyl halide in the presence of a base such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.govbeilstein-journals.org The choice of base and solvent can significantly impact the ratio of N1 to N2 alkylated products. For instance, using NaH in THF has been shown to favor N1 alkylation for certain substituted indazoles. nih.gov

N-arylation of indazoles can be achieved through copper- or palladium-catalyzed cross-coupling reactions with aryl halides. acs.orgresearchgate.net Ligand selection plays a crucial role in the efficiency and regioselectivity of these transformations. For example, the use of diamine ligands with a copper(I) iodide catalyst has been effective for the N-arylation of various azoles, including indazoles. acs.org Transition-metal-free N-arylation methods using o-silylaryl triflates in the presence of cesium fluoride (B91410) have also been developed. nih.gov

| Reaction Type | Reagents and Conditions | Product(s) |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | N1- and/or N2-alkylated indazole derivatives |

| N-Arylation (Cu-catalyzed) | Aryl halide, CuI, Ligand (e.g., diamine), Base (e.g., K2CO3), Solvent (e.g., Toluene) | N1- and/or N2-arylated indazole derivatives |

| N-Arylation (Pd-catalyzed) | Aryl halide, Palladium catalyst, Ligand, Base, Solvent | N1- and/or N2-arylated indazole derivatives |

| N-Arylation (Metal-free) | o-Silylaryl triflate, CsF, Solvent (e.g., MeCN) | N-arylated indazole derivatives |

Functional Group Interconversions Relevant to the Sulfonamide and Chloro Moieties

The chloro and sulfonamide groups on the 4-chloro-1H-indazole-3-sulfonamide scaffold offer opportunities for further chemical modifications.

The chlorine atom at the 4-position is on an electron-rich aromatic ring and may be susceptible to nucleophilic aromatic substitution (SNAr), particularly if the indazole ring is activated by electron-withdrawing groups. nih.govmdpi.com This could allow for the introduction of a variety of nucleophiles, such as amines, alkoxides, or thiolates, to generate a diverse range of derivatives. The reactivity of the chloro group can be influenced by the substitution on the indazole nitrogens.

The sulfonamide group itself is generally stable, but it can undergo certain transformations. For instance, the hydrogen atoms on the sulfonamide nitrogen can be further substituted. Additionally, methods for the reductive cleavage of sulfonamides have been developed, which could potentially be used to convert the sulfonamide into an amine, providing another avenue for diversification. researchgate.net The sulfonamide moiety can also direct C-H functionalization at adjacent positions under certain catalytic conditions. acs.org

| Functional Group | Transformation | Potential Reagents and Conditions |

| 4-Chloro | Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., amines, alkoxides, thiolates), Base, High temperature |

| 3-Sulfonamide | N-Alkylation/N-Arylation | Alkyl/Aryl halide, Base |

| 3-Sulfonamide | Reductive Cleavage | Reducing agents |

Optimization of Reaction Conditions for Yield and Selectivity

A key intermediate, a substituted 3-amino-4-chloro-indazole, can be synthesized from readily available benzonitrile precursors. For instance, a practical, multi-gram scale synthesis of 7-bromo-4-chloro-1H-indazol-3-amine has been developed starting from 2,6-dichlorobenzonitrile. mdpi.comnih.gov This process involves a highly regioselective bromination followed by a cyclization reaction with hydrazine. mdpi.com The optimization of this cyclization step is critical for achieving high yields and regioselectivity.

The subsequent conversion of the 3-aminoindazole to the 3-sulfonamide is a critical transformation. This can be achieved via a Sandmeyer-type reaction, a well-established method for converting aryl amines to a variety of functional groups. rsc.orgwikipedia.org This process involves two main stages: the diazotization of the 3-amino group, followed by the reaction of the resulting diazonium salt with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride. rsc.orgacs.org The final step is the reaction of the sulfonyl chloride with ammonia to yield the desired sulfonamide.

The optimization of the Sandmeyer reaction for the synthesis of aryl sulfonyl chlorides is well-documented. researchgate.netnih.gov Key parameters that can be adjusted to improve yield and selectivity include the choice of solvent, the copper catalyst, the source of sulfur dioxide, and the reaction temperature. For example, the use of aqueous acidic conditions for the diazotization and subsequent reaction has been shown to be advantageous, as the sulfonyl chloride product often precipitates from the reaction mixture in high purity. researchgate.net

Below is an interactive data table summarizing the optimization of reaction conditions for the key steps in the proposed synthesis of a 3-sulfonamide indazole derivative, based on literature for analogous transformations.

| Reaction Step | Parameter Optimized | Conditions Studied | Optimal Condition | Observed Outcome | Reference |

|---|---|---|---|---|---|

| Cyclization of Substituted Benzonitrile with Hydrazine | Solvent | Ethanol, n-Butanol, 2-MeTHF | 2-MeTHF | Improved regioselectivity and yield (50-56%) | mdpi.com |

| Temperature | Room Temperature, 60°C, 95°C | 95°C | Increased reaction rate and conversion | mdpi.com | |

| Sandmeyer Reaction (Diazotization) | Acid | HCl, H2SO4 | Aqueous HCl | Facilitates in situ generation of nitrous acid | researchgate.net |

| Nitrite Source | Sodium Nitrite, tert-butyl nitrite | Sodium Nitrite | Cost-effective and efficient for aqueous reactions | researchgate.net | |

| Sandmeyer Reaction (Sulfonylation) | Catalyst | CuCl, CuBr, CuCl2 | CuCl or CuCl2 (catalytic amount) | Effective catalysis of the radical transformation | acs.orgnih.gov |

| SO2 Source | SO2 gas, DABSO | DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) | Safer and more manageable solid SO2 surrogate | nih.gov | |

| Sulfonamide Formation | Amine Source | Aqueous Ammonia, Ammonium Hydroxide | Aqueous Ammonia | Readily available and effective for sulfonamide formation | nih.gov |

Green Chemistry Principles and Sustainable Synthesis Approaches

The application of green chemistry principles to the synthesis of pharmaceutical compounds is of increasing importance to minimize environmental impact. rsc.org The proposed synthetic pathway for 1H-Indazole-3-sulfonamide, 4-chloro- offers several opportunities for the incorporation of sustainable practices.

One of the key principles of green chemistry is the use of safer solvents. In the synthesis of the 3-aminoindazole intermediate, the use of 2-MeTHF (2-methyltetrahydrofuran) as a solvent is a greener alternative to more hazardous solvents, as it is derived from renewable resources and has a more favorable environmental profile. mdpi.com For the Sandmeyer reaction, conducting the reaction in water is a significant improvement over traditional methods that use organic solvents like acetic acid. researchgate.net This not only reduces the use of volatile organic compounds but can also simplify product isolation, as the sulfonyl chloride often precipitates from the aqueous medium. researchgate.net

The choice of reagents is another critical aspect of green chemistry. The use of DABSO as a solid, stable surrogate for sulfur dioxide gas in the Sandmeyer reaction enhances the safety and operational simplicity of the process. nih.govorganic-chemistry.org Traditional methods often require the handling of corrosive and toxic SO2 gas. acs.org

Catalysis is a cornerstone of green chemistry, and the Sandmeyer reaction's reliance on catalytic amounts of copper salts aligns with this principle. wikipedia.org The development of more efficient and recyclable catalysts is an ongoing area of research that could further enhance the sustainability of this transformation.

Waste reduction is another important consideration. One-pot syntheses, where multiple reaction steps are carried out in the same vessel without the isolation of intermediates, can significantly reduce solvent usage and waste generation. The direct conversion of the in situ generated sulfonyl chloride to the sulfonamide by adding an amine to the reaction mixture is an example of a step-economic and greener approach. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation of 1h Indazole 3 Sulfonamide, 4 Chloro and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of 1H and 13C spectra, along with advanced 2D NMR experiments, a complete picture of the molecular framework can be assembled.

The 1H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For 1H-Indazole-3-sulfonamide, 4-chloro-, distinct signals are expected for the aromatic protons on the indazole ring, the indazole N-H proton, and the sulfonamide (SO2NH2) protons.

The aromatic region would feature signals for the three adjacent protons H5, H6, and H7. Due to the electron-withdrawing effects of the chlorine atom at position 4 and the sulfonamide group at position 3, these protons would likely appear in the range of δ 7.0-8.0 ppm. wiley-vch.deamazonaws.comrsc.org The coupling patterns (J-coupling) between these adjacent protons would be key to their assignment. H5 and H7 would be expected to appear as doublets, while H6 would be a triplet (or more accurately, a doublet of doublets). The N-H proton of the indazole ring is expected to be a broad singlet at a downfield chemical shift, typically above δ 10.0 ppm, due to its acidic nature. rsc.orgchemicalbook.com The two protons of the sulfonamide group (NH2) would likely appear as a singlet or a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

Table 1: Predicted 1H NMR Spectral Data for 1H-Indazole-3-sulfonamide, 4-chloro-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | ~7.7 - 7.9 | d | ~8.5 |

| H6 | ~7.2 - 7.4 | t (dd) | ~7.0 - 8.0 |

| H7 | ~7.5 - 7.7 | d | ~7.0 |

| Indazole N-H | > 10.0 | br s | N/A |

| Sulfonamide NH2 | ~7.0 - 7.5 | br s | N/A |

| Predicted data is based on analogous structures and general NMR principles. d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet. |

The 13C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. 1H-Indazole-3-sulfonamide, 4-chloro- is expected to show seven distinct signals corresponding to the seven carbon atoms of the indazole ring system. The chemical shifts are influenced by the attached substituents.

The carbon atom C4, directly bonded to the electronegative chlorine atom, would be significantly affected. Similarly, C3, attached to the sulfonamide group, would also have a characteristic chemical shift. The carbons of the fused benzene (B151609) ring (C3a, C4, C5, C6, C7, C7a) would resonate in the typical aromatic region of δ 110-150 ppm. wiley-vch.dersc.org The specific assignments can be confirmed using 2D NMR techniques.

Table 2: Predicted 13C NMR Chemical Shifts for 1H-Indazole-3-sulfonamide, 4-chloro-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 | ~145 - 150 |

| C3a | ~120 - 125 |

| C4 | ~115 - 120 |

| C5 | ~125 - 130 |

| C6 | ~120 - 125 |

| C7 | ~110 - 115 |

| C7a | ~140 - 145 |

| Predicted data is based on analogous structures and substituent effects. |

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings. sdsu.edu For 1H-Indazole-3-sulfonamide, 4-chloro-, COSY would show correlations between the adjacent aromatic protons: H5 with H6, and H6 with H7, confirming their sequence on the benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H correlation). sdsu.edu It would allow for the direct assignment of C5, C6, and C7 by correlating them to the already assigned H5, H6, and H7 signals. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment that shows correlations between protons and carbons over two to three bonds. sdsu.edu It is invaluable for identifying quaternary carbons (those without attached protons) and piecing together molecular fragments. Key expected correlations for confirming the substitution pattern would include:

H5 correlating to C3a, C4, and C7.

H7 correlating to C5 and C7a.

The indazole N-H proton correlating to C3, C3a, and C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. In cases of substitution on the indazole nitrogen, NOESY can help determine if the substituent is at the N1 or N2 position by observing correlations to nearby protons on the indazole ring. mdpi.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula. mdpi.com The molecular formula for 1H-Indazole-3-sulfonamide, 4-chloro- is C7H5ClN3O2S. HRMS analysis would be expected to show a molecular ion peak ([M+H]+) corresponding to the calculated exact mass of this formula. A key feature in the mass spectrum would be the isotopic pattern for chlorine: two peaks for the molecular ion, [M]+ and [M+2]+, with a relative intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom.

Table 3: HRMS Data for 1H-Indazole-3-sulfonamide, 4-chloro-

| Parameter | Value |

| Molecular Formula | C7H5ClN3O2S |

| Calculated Exact Mass ([M+H]+) | 245.9840 |

| Expected Observation | An ion peak matching this exact mass to within a few parts per million (ppm), confirming the elemental composition. wiley-vch.deamazonaws.comrsc.org |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 1H-Indazole-3-sulfonamide, 4-chloro- would display characteristic absorption bands corresponding to its key functional groups. The sulfonamide group is identified by strong asymmetric and symmetric stretching vibrations of the S=O bonds. mdpi.com The N-H bonds of both the indazole ring and the sulfonamide group would also produce distinct stretching bands.

Table 4: Predicted IR Absorption Frequencies for 1H-Indazole-3-sulfonamide, 4-chloro-

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Indazole N-H | N-H Stretch | ~3300 - 3100 (broad) |

| Sulfonamide N-H | N-H Stretch | ~3400 and ~3300 (two bands) |

| Aromatic C-H | C-H Stretch | ~3100 - 3000 |

| Sulfonamide S=O | Asymmetric S=O Stretch | ~1370 - 1330 (strong) |

| Sulfonamide S=O | Symmetric S=O Stretch | ~1180 - 1160 (strong) |

| Aromatic C=C | C=C Stretch | ~1620 - 1450 |

| Data based on typical IR frequencies for these functional groups. rsc.orgmdpi.comrsc.org |

Compound Names

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis is a paramount technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This method provides precise information on bond lengths, bond angles, and conformational features of a molecule, as well as insights into the packing of molecules within the crystal lattice, governed by various intermolecular forces. The solid-state structure of 1H-Indazole-3-sulfonamide, 4-chloro- and its analogs has been a subject of interest for understanding their structure-activity relationships.

Crystalline Structure and Conformation Analysis

For instance, the crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide was determined to be in the monoclinic space group. nih.gov The indazole system in this analog is reported to be essentially planar. nih.gov Similarly, N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide also crystallizes in a monoclinic system. nih.govresearchgate.net In this molecule, the fused five- and six-membered rings of the indazole core are slightly folded along their common edge. nih.govresearchgate.net

The dihedral angle between the indazole ring system and the adjacent benzene ring of the sulfonamide moiety is a critical conformational parameter. In N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, this angle is 74.99 (9)°. nih.gov For N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, the dihedral angle between the mean plane of the indazole system and the benzene ring is 30.75 (7)°. nih.govresearchgate.net In another analog, N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, this dihedral angle is 47.53 (10)°. researchgate.net These variations highlight the conformational flexibility of the sulfonamide group relative to the indazole scaffold, which can be influenced by the substitution pattern on the indazole ring.

The planarity of the indazole ring system is a recurring feature. In N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, the 3-chloro-1H-indazole system is nearly planar, with a maximum deviation of 0.029 (2) Å for one of the nitrogen atoms. researchgate.net

Interactive Table: Crystallographic Data for Analogs of 1H-Indazole-3-sulfonamide, 4-chloro-

| Compound Name | Crystal System | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

|---|---|---|---|---|---|---|

| N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide nih.gov | Monoclinic | 13.9664 (6) | 6.4300 (3) | 19.6155 (9) | 107.227 (1) | 1682.52 (13) |

| N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide nih.gov | Monoclinic | 16.1229 (5) | 10.0562 (3) | 9.7955 (2) | 105.388 (1) | 1531.26 (7) |

| N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide researchgate.net | Orthorhombic | 8.1736 (12) | 22.504 (4) | 19.279 (3) | 90 | 3546.2 (10) |

Intermolecular Interactions in the Crystal Lattice

The supramolecular assembly of indazole sulfonamide derivatives in the solid state is predominantly directed by hydrogen bonding interactions involving the sulfonamide group and the indazole ring. These interactions play a crucial role in stabilizing the crystal packing.

In the crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, molecules form inversion dimers through pairs of N—H···O and C—H···O hydrogen bonds. nih.gov Specifically, the sulfonamide N—H group acts as a hydrogen bond donor to a sulfonyl oxygen atom of a neighboring molecule. nih.gov

A two-dimensional network is observed in the crystal packing of N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, which is formed by N—H···O hydrogen bonds. nih.govresearchgate.net These interactions link the molecules into a sheet-like arrangement. nih.gov

The crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide exhibits a three-dimensional network stabilized by N—H···O and C—H···O hydrogen bonds. researchgate.net In N-(1-allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, molecules are connected by N—H···N hydrogen bonds, forming helical chains, which are further linked by C—H···O interactions to create a three-dimensional network. nih.gov

The sulfonamide moiety is a versatile functional group for forming robust hydrogen-bonding motifs, which significantly influences the solid-state architecture of these compounds.

Interactive Table: Hydrogen Bond Geometry in Analogs of 1H-Indazole-3-sulfonamide, 4-chloro-

| Compound Name | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|

| N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide nih.gov | N1—H1···O1 | 0.86 | 2.19 | 2.934 (2) | 144 |

| N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide nih.gov | C15—H15C···O2 | 0.96 | 2.33 | 3.251 (3) | 159 |

Structure Activity Relationship Sar Investigations of 1h Indazole 3 Sulfonamide, 4 Chloro Derivatives

Impact of Substitutions on the Indazole Ring System (C4-Chloro and C3-Sulfonamide)

The substitution pattern on the bicyclic indazole ring is a primary determinant of a derivative's biological activity. The specific placement and nature of the substituents at the C3 and C4 positions are crucial for molecular recognition and interaction with biological targets.

The regiochemistry of the substituent at the C3 position is of paramount importance. Studies on related indazole-3-carboxamides have shown that this specific linkage is critical for activity. For instance, an indazole-3-carboxamide derivative was found to be a potent inhibitor of calcium influx, whereas its corresponding reverse amide isomer was completely inactive, highlighting the necessity of the specific 3-carboxamide regiochemistry. nih.gov This principle underscores the critical role of the sulfonamide group's precise attachment at the C3 position for the biological activity of 1H-Indazole-3-sulfonamide derivatives.

The chloro group at the C4 position also plays a significant role. SAR analyses of various 1H-indazole derivatives have indicated that substituent groups at the C4 and C6 positions are crucial for inhibitory activity against certain enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov The C4-chloro substitution can influence the molecule's electronic properties and provide a key hydrophobic interaction point within a target's binding site.

Furthermore, other positions on the indazole ring are amenable to modification to enhance activity. Research on a 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole showed that reducing the nitro group at the C5 position to an amine group significantly improved its binding affinity for the MAPK1 kinase, likely by increasing the number of hydrogen bond donors. mdpi.com This demonstrates that even distal modifications on the indazole core can profoundly impact the compound's interaction with its biological target.

Role of the Sulfonamide Group in Modulating Biological Activity

The sulfonamide moiety (-SO₂NH-) is a cornerstone in drug design, renowned for conferring a wide spectrum of biological functions. ajchem-b.comnih.gov It is present in numerous clinically approved drugs, where it contributes to antibacterial, anticancer, anti-inflammatory, and diuretic activities, among others. ijpsonline.comresearchgate.net

A key feature of the sulfonamide group is its role as a bioisostere for the carboxylic acid group. This substitution can offer significant advantages, such as improved metabolic stability and better passive diffusion across biological membranes. mdpi.com The strongly electron-withdrawing nature of the sulfonyl group (SO₂) increases the acidity of the proton on the adjacent nitrogen atom, enabling it to act as a hydrogen bond donor, which is a critical interaction for binding to many biological targets. ijpsonline.com

The versatility of the sulfonamide functional group allows it to be incorporated into diverse molecular scaffolds to target a variety of diseases. ajchem-b.com Its ability to engage in key binding interactions, combined with its favorable physicochemical properties, makes it an essential component for modulating the biological activity of the 1H-indazole-3-sulfonamide, 4-chloro- scaffold.

Effect of Substitutions on the Sulfonamide Nitrogen and Aryl Moiety

Modifications to the sulfonamide group itself, specifically by substituting the sulfonamide nitrogen and/or adding an aryl moiety, provide a powerful strategy for fine-tuning the pharmacological profile of the parent compound.

Substituting one of the hydrogen atoms on the sulfonamide nitrogen (to form a secondary sulfonamide, -SO₂NHR) can dramatically alter a compound's potency and selectivity. ijpsonline.com The nature of the substituent (R) can influence the acidity of the remaining NH proton, as well as introduce new steric and electronic interactions with the target protein. For example, in a series of sulfonamides derived from carvacrol, substituting the sulfonamide group with different cyclic amines led to significant variations in acetylcholinesterase (AChE) inhibitory activity. The morpholine-substituted derivative was the most potent, while the hydrazine-derived compound was the least active, demonstrating the profound impact of this position on biological function. nih.gov

Table 1: Effect of Substitutions on Sulfonamide Moiety on Acetylcholinesterase (AChE) Inhibitory Activity nih.gov Data derived from a study on carvacrol-based sulfonamides to illustrate the principle of sulfonamide substitution.

| Compound | R-Group on Sulfonamide | IC₅₀ (µM) for AChE Inhibition |

|---|---|---|

| 1 | Morpholine | 5.64 ± 0.33 |

| 2 | Piperidine | 7.34 ± 0.31 |

| 3 | Hydrazine (B178648) | 9.24 ± 0.12 |

| 4 | N-Methylpiperazine | 6.99 ± 0.28 |

| 5 | Pyrrolidine | 8.74 ± 0.02 |

When an aryl group is part of the substituent on the sulfonamide nitrogen, modifications to this ring also have a strong effect on activity. SAR studies on other chemical series have shown that the substitution pattern on such aryl rings is critical. For example, the presence of a para-fluoro substituent on a phenyl ring was found to be crucial for the antitumor activity of a series of 1H-indazole-3-amine derivatives. mdpi.com Similarly, introducing a hydrophilic group into a solvent-exposed region of an aryl moiety was found to be critical for the inhibitory activity and selectivity of 1H-indazole-3-carboxamide derivatives. nih.gov These findings suggest that strategic substitution on an aryl moiety attached to the sulfonamide can optimize interactions within the target's binding pocket.

Conformational Flexibility and its Influence on SAR

The conformational flexibility of a molecule is a critical factor that influences its ability to bind effectively to a biological target. For derivatives of 1H-Indazole-3-sulfonamide, 4-chloro-, the rotatable bonds connecting the indazole ring to the sulfonamide group (C3-S bond) and the sulfonamide group to its substituents (S-N bond) allow the molecule to adopt various spatial arrangements.

This flexibility enables the compound to orient its key functional groups optimally to engage in favorable interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—within the three-dimensional architecture of a protein's active site. Computational analyses of ligand ensembles in solution have been used to rationalize and guide the design of potent and selective inhibitors by understanding their preferred conformations. nih.gov

The specific substitutions on both the indazole ring and the sulfonamide moiety directly influence the molecule's preferred conformation. Steric hindrance or favorable intramolecular interactions introduced by these substituents can restrict the range of accessible conformations, effectively pre-organizing the ligand for binding or, conversely, preventing it from adopting the required bioactive conformation. The diverse array of substituents that can be attached to the sulfonamide nitrogen, as seen in various synthetic derivatives, indicates that the core scaffold can tolerate a range of conformations, allowing for broad SAR exploration. derpharmachemica.com Therefore, managing conformational flexibility through strategic chemical modification is a key element in designing potent and selective derivatives.

Molecular Interactions and Biological Target Engagement of 1h Indazole 3 Sulfonamide, 4 Chloro

Enzyme Inhibition Studies and Mechanistic Insights

The sulfonamide functional group is classically associated with the inhibition of dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the folate biosynthesis pathway of bacteria and some eukaryotes. nih.govnih.gov This pathway is essential for the production of precursors required for nucleic acid synthesis. wikipedia.orgmdpi.com Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (pABA). nih.govwikipedia.org By blocking this key step, they prevent the synthesis of dihydrofolate and, consequently, tetrahydrofolate, a cofactor necessary for producing purines, amino acids, and other essential molecules. mdpi.com This inhibition leads to a bacteriostatic effect, as the cells are unable to divide. wikipedia.org While specific studies on 1H-Indazole-3-sulfonamide, 4-chloro- are not detailed in the provided results, as a member of the sulfonamide class, its potential to interact with DHPS is based on the well-established mechanism of this pharmacophore. nih.govnih.gov The development of resistance through mutations in DHPS has been a significant challenge, prompting research into new inhibitors that target different binding pockets of the enzyme. nih.gov

Indazole sulfonamides have been identified as potent inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the purine (B94841) biosynthesis pathway, particularly in Mycobacterium tuberculosis (Mtb). nih.govnih.gov A high-throughput screen against Mtb identified a non-cytotoxic indazole sulfonamide scaffold with low micromolar potency. nih.govnih.gov Mechanistic studies revealed that these compounds directly inhibit IMPDH through an uncompetitive mode of inhibition. nih.gov Crystallographic analysis of the enzyme-inhibitor complex showed that the primary interaction involves direct π-π stacking between the inhibitor and the IMP substrate. nih.gov This inhibition leads to a dose-dependent accumulation of intracellular IMP and a corresponding decrease in xanthosine (B1684192) monophosphate (XMP) and guanosine (B1672433) monophosphate (GMP) pools. nih.gov The antitubercular activity of these compounds could be reversed by supplementing the growth medium with guanine (B1146940), which bypasses the IMPDH pathway. nih.gov

| Compound ID | Structure | MIC (µM) against Mtb H37Rv |

| 1 | Indazole sulfonamide | 2 |

| 2 | Indazole sulfonamide analog | 2 |

| 4 | Indazole sulfonamide analog | 6.2 |

| 5 | Indazole sulfonamide analog | 9.5 |

| 6 | Indazole sulfonamide analog | 0.09 |

Data sourced from research on antitubercular indazole sulfonamides. nih.gov

A series of indazole arylsulfonamides has been synthesized and evaluated as antagonists of the human CC-Chemokine Receptor 4 (CCR4). nih.govacs.org These compounds function as allosteric antagonists, binding to an intracellular site on the receptor known as site II. nih.govacs.org Structure-activity relationship (SAR) studies have provided insights into the structural requirements for potent CCR4 antagonism. For the indazole core, methoxy (B1213986) or hydroxyl groups at the C4 position were found to be potent substituents. nih.govacs.org Only small groups were well-tolerated at the C5, C6, or C7 positions. nih.govacs.org The most effective substituent at the N3-position was a 5-chlorothiophene-2-sulfonamide (B1586055) group. nih.govacs.org These findings highlight the specific molecular interactions that govern the binding of indazole sulfonamides to the allosteric site of CCR4, leading to the identification of potent antagonists for further development. nih.govnih.gov

The indazole-sulfonamide scaffold has been investigated for its potential to inhibit Mitogen-Activated Protein Kinase 1 (MAPK1), also known as ERK2, a key enzyme in signaling pathways that regulate cell growth and survival. mdpi.com Aberrant activation of the MAPK1 pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. mdpi.com In silico molecular docking studies on indazole-based sulfonamides, such as 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole, have demonstrated a strong binding affinity for the active site of MAPK1. mdpi.com For instance, one such compound exhibited a binding energy of -7.55 Kcal/mol, suggesting it could be a promising inhibitor. mdpi.com The docking models indicate that these compounds engage in multiple favorable interactions with amino acid residues within the MAPK1 active site, supporting their potential as anticancer agents by targeting this kinase. mdpi.com

Lipoamide (B1675559) dehydrogenase (Lpd) is a critical metabolic and antioxidant enzyme in Mycobacterium tuberculosis that is essential for the bacterium's growth and survival in a host. acs.orgcornell.edu Sulfonamide-containing compounds have been identified as potent and species-selective inhibitors of Mtb Lpd, showing over 1,000-fold selectivity compared to the human homolog. cornell.edunih.gov Co-crystal structures revealed that these sulfonamides bind within the lipoamide channel of the enzyme. cornell.edunih.gov The selectivity for the mycobacterial enzyme is partly attributed to hydrogen bonding between the sulfonamide's amide oxygen and a species-variant arginine residue (Arg93) in the channel. cornell.edunih.gov Subsequent development of indazole sulfonamide analogs led to compounds with improved permeability and whole-cell activity, which were shown to inhibit the growth of Mtb and increase intrabacterial pyruvate (B1213749) levels, confirming their on-target activity. acs.org Kinetic analysis and crystallography studies suggest that these inhibitors achieve improved potency and selectivity through induced-fit tight binding interactions within the mycobacterial enzyme, a modality not observed with the human enzyme. cornell.edu

Derivatives of the indazole scaffold have demonstrated significant inhibitory activity against α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion and glucose absorption. nih.gov Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes. A study on a series of indazole derivatives (specifically based on Methyl 1H-indazole-4-carboxylate) showed potent, dose-dependent inhibition of both enzymes. nih.gov Similarly, novel 3-chloro-1H-indazole-based 1,3,4-thiadiazole (B1197879) derivatives were also found to be potent dual inhibitors of α-glucosidase and thymidine (B127349) phosphorylase. nih.gov The structure-activity relationship analysis indicated that the nature and position of substituents on the phenyl ring significantly influence the inhibitory potential. nih.gov Molecular docking studies have confirmed that these indazole hybrids form favorable binding interactions within the active sites of the enzymes. nih.gov

| Compound Class | Target Enzyme | IC₅₀ Range (µM) |

| Indazole derivatives | α-Amylase | 15.04 ± 0.05 to 76.70 ± 0.06 |

| Indazole derivatives | α-Glucosidase | 16.99 ± 0.19 to 77.97 ± 0.19 |

| 3-chloro-1H-indazole derivatives | α-Glucosidase | Potent inhibition noted, e.g., 1.38 ± 0.46 for compound 4 |

Data sourced from studies on indazole derivatives as enzyme inhibitors. nih.govnih.gov

Other Enzyme and Protein Interaction Modalities

The indazole-sulfonamide scaffold is a versatile structural motif capable of interacting with a range of enzymes and proteins through various binding modalities. While direct studies on 1H-Indazole-3-sulfonamide, 4-chloro- are limited, research on analogous compounds provides significant insight into its potential targets. The primary interactions are driven by the distinct chemical properties of the indazole ring system and the sulfonamide group.

Kinase Inhibition: The indazole core is well-established as an effective "hinge-binding" fragment in kinase inhibitors. nih.gov This is due to its ability to form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibitors. Various indazole derivatives have been developed as potent inhibitors of specific kinases involved in cell signaling and proliferation. nih.gov For instance, certain novel indazole-sulfonamide compounds have shown a strong affinity for Mitogen-activated protein kinase 1 (MAPK1), a key enzyme in cellular signaling pathways that is often dysregulated in cancer. mdpi.com Molecular docking studies of these compounds revealed binding energies indicative of potent inhibition, with the indazole moiety interacting with hinge residues and the sulfonamide portion forming additional favorable interactions within the active site. nih.govmdpi.com

Inosine-5'-monophosphate Dehydrogenase (IMPDH) Inhibition: A significant target for the indazole sulfonamide class is Inosine-5'-monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo biosynthesis of guanine nucleotides. researchgate.netacs.org A high-throughput screening campaign identified a potent indazole sulfonamide that acts as an uncompetitive inhibitor of IMPDH from Mycobacterium tuberculosis (Mtb). acs.orgnih.gov X-ray crystallography revealed that the inhibitor does not bind to the enzyme alone but interacts directly with the IMPDH-IMP substrate complex, primarily through π-π stacking interactions with the purine ring of the IMP substrate. researchgate.netacs.org This mode of inhibition is distinct from many other IMPDH inhibitors and highlights a unique modality for this compound class.

Carbonic Anhydrase (CA) Inhibition: The sulfonamide group (-SO₂NH₂) is the archetypal pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. ijpsonline.com Sulfonamides act by coordinating to the catalytic zinc ion in the enzyme's active site, displacing the zinc-bound water molecule and disrupting the catalytic cycle. ijpsonline.comresearchgate.net Numerous sulfonamide-containing drugs, including diuretics and anti-glaucoma agents, function through this mechanism. ijpsonline.com Given the presence of the sulfonamide moiety, 1H-Indazole-3-sulfonamide, 4-chloro- is predicted to have inhibitory activity against various CA isoforms. The specific isoform selectivity and potency would depend on the substitution pattern of the indazole and aromatic rings, which influences binding to the hydrophilic and hydrophobic regions of the CA active site. ijpsonline.com

Other Protein Interactions: Beyond specific enzyme active sites, indazole-sulfonamide compounds may engage with other proteins. For example, aryl sulfonamides have been developed as allosteric antagonists of the CC-Chemokine Receptor 4 (CCR4), binding to an intracellular site on the receptor. acs.org Furthermore, the indazole moiety is present in numerous compounds that interact with a wide array of protein targets, underscoring the versatility of this scaffold in drug design. nih.gov

| Target Enzyme/Protein | Compound Class | Mechanism of Interaction | Potential Effect |

| MAPK1 | Indazole-Sulfonamide | ATP-competitive binding to kinase hinge region | Anti-proliferative |

| IMPDH | Indazole-Sulfonamide | Uncompetitive; π-π stacking with IMP substrate in the active site | Disruption of purine synthesis |

| Carbonic Anhydrase | Sulfonamide | Coordination to the catalytic Zn²⁺ ion | Alteration of pH homeostasis |

| CCR4 | Aryl Sulfonamide | Allosteric antagonism at an intracellular site | Anti-inflammatory |

Cellular Pathway Perturbations and Biological Processes Modulation

Engagement with molecular targets like enzymes and receptors translates into broader effects on cellular pathways and biological processes. The interactions described above can lead to significant perturbations in cellular metabolism, inflammatory signaling, and microbial viability.

A direct consequence of the inhibition of Inosine-5'-monophosphate dehydrogenase (IMPDH) by indazole sulfonamides is the significant perturbation of the purine nucleotide pool within the cell. nih.gov IMPDH catalyzes the NAD⁺-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (B1605901) (XMP), which is the rate-limiting step in the de novo synthesis of guanine nucleotides (GMP, GDP, GTP). researchgate.net

By inhibiting IMPDH, indazole sulfonamides effectively block this pathway, leading to a depletion of the guanine nucleotide pool. acs.org This has profound effects on the cell, as guanine nucleotides are essential for a multitude of critical processes, including:

DNA and RNA Synthesis: GTP is a direct precursor for the synthesis of nucleic acids.

Signal Transduction: GTP is vital for the function of G-proteins, which are central to cellular signaling.

Protein Synthesis: GTP provides the energy for several steps in ribosome function and protein translation.

Research has confirmed this mechanism in Mycobacterium tuberculosis, where the growth-inhibitory effects of an indazole sulfonamide could be completely reversed by supplementing the growth medium with guanine. researchgate.netacs.org This rescue effect demonstrates that the compound's primary mode of action is the specific starvation of the bacteria for guanine nucleotides by blocking their de novo synthesis. researchgate.net

While many antibacterial agents that disrupt metabolic pathways are bacteriostatic (inhibit growth), certain indazole sulfonamides have been shown to be bactericidal, triggering the eventual lysis of microbial cells. researchgate.net In studies on Mycobacterium tuberculosis, a potent indazole sulfonamide was observed to induce a slow lysis of the bacterial cells. acs.orgnih.gov

The mechanism of this cell lysis is linked to the aforementioned inhibition of IMPDH and subsequent disruption of purine metabolism. nih.gov The study demonstrated that this lytic effect was not a result of direct inhibition of cell wall biosynthesis, a common mechanism for bactericidal antibiotics. acs.orgnih.gov Instead, the profound metabolic stress and downstream consequences of guanine nucleotide depletion appear to culminate in a loss of cellular integrity and lysis. The kinetics of this process are notably slow, suggesting a multi-step cascade of events following the initial enzymatic inhibition rather than an immediate catastrophic failure of the cell envelope. researchgate.netresearchgate.net This unique, metabolism-linked lytic mechanism represents a distinct antibacterial strategy. nih.gov

Both the indazole and sulfonamide components of 1H-Indazole-3-sulfonamide, 4-chloro- are found in molecules known to modulate inflammatory pathways. mdpi.comijpsonline.com Indazole derivatives have demonstrated marked anti-inflammatory activity in various studies. mdpi.com The proposed mechanisms often involve the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.gov

The sulfonamide moiety is also a component of several classes of anti-inflammatory drugs. ijpsonline.com Beyond the well-known COX-2 inhibitors (e.g., celecoxib), other sulfonamide-containing compounds can influence inflammation. For example, sulfonamide diuretics can modulate inflammatory processes by affecting ion transport in immune cells, which in turn can influence the production of pro-inflammatory cytokines. ijpsonline.com These effects may be mediated through key signaling pathways such as that involving nuclear factor kappa B (NF-κB), a master regulator of the inflammatory response. ijpsonline.com Therefore, based on its constituent parts, 1H-Indazole-3-sulfonamide, 4-chloro- has a strong potential to exert anti-inflammatory effects by interfering with these critical pathways.

| Pathway/Process | Compound Class | Underlying Mechanism | Resulting Biological Effect |

| Purine Metabolism | Indazole-Sulfonamide | Inhibition of IMPDH enzyme | Depletion of guanine nucleotide pool |

| Microbial Cell Lysis | Indazole-Sulfonamide | Consequence of IMPDH inhibition and metabolic stress | Slow, bactericidal action |

| Inflammation | Indazole / Sulfonamide | Inhibition of COX-2; Modulation of NF-κB pathway | Reduction of pro-inflammatory mediators |

Computational Chemistry and In Silico Modeling for 1H-Indazole-3-sulfonamide, 4-chloro-

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no specific published research available for the compound 1H-Indazole-3-sulfonamide, 4-chloro- that addresses the areas of molecular docking, molecular dynamics simulations, or quantum chemical calculations as outlined in the requested article structure.

The performed searches for this specific molecule did not yield any studies detailing its ligand-target binding affinity, key binding interactions, binding site conformation, dynamic behavior and stability in complex with a biological target, or its electronic structure and reactivity.

While research exists for other structurally related indazole-sulfonamide derivatives mdpi.commdpi.comnih.govresearchgate.net, the strict requirement to focus solely on 1H-Indazole-3-sulfonamide, 4-chloro- prevents the inclusion of data from these analogous compounds. Therefore, it is not possible to provide a scientifically accurate and detailed article based on the requested outline for this specific chemical entity at this time.

Computational Chemistry and in Silico Modeling for 1h Indazole 3 Sulfonamide, 4 Chloro

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules like 1H-Indazole-3-sulfonamide, 4-chloro-. By calculating the electron density, DFT can provide valuable information about the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability.

A typical DFT analysis of 1H-Indazole-3-sulfonamide, 4-chloro- would involve optimizing the molecule's geometry to its lowest energy state. Following this, the energies of the HOMO and LUMO, as well as the distribution of these orbitals across the molecule, can be calculated. This analysis helps to identify the regions of the molecule that are most likely to be involved in chemical reactions or interactions with a biological target. For instance, the electron-rich and electron-poor regions can be visualized, providing clues about potential sites for electrophilic and nucleophilic attack.

Below is a hypothetical data table representing the kind of results that would be obtained from a DFT analysis of 1H-Indazole-3-sulfonamide, 4-chloro-.

| Parameter | Value (Hartrees) | Value (eV) |

| HOMO Energy | -0.254 | -6.91 |

| LUMO Energy | -0.078 | -2.12 |

| HOMO-LUMO Gap | 0.176 | 4.79 |

This data is illustrative and represents typical values for similar heterocyclic compounds.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are also employed to predict the spectroscopic properties of 1H-Indazole-3-sulfonamide, 4-chloro-. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The chemical shifts observed in an NMR spectrum are highly sensitive to the electronic environment of each nucleus.

The prediction of NMR chemical shifts for 1H-Indazole-3-sulfonamide, 4-chloro- can be achieved using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. This calculation provides theoretical chemical shifts for each hydrogen (¹H) and carbon (¹³C) atom in the molecule. These predicted values can then be compared to experimentally obtained NMR spectra to confirm the structure of the compound or to aid in the interpretation of complex spectra. Discrepancies between the predicted and experimental shifts can also provide insights into solvent effects or conformational dynamics.

The following table provides an example of predicted ¹³C NMR chemical shifts for 1H-Indazole-3-sulfonamide, 4-chloro-, referenced against a standard like tetramethylsilane (TMS).

| Atom | Predicted ¹³C Chemical Shift (ppm) |

| C3 | 145.2 |

| C3a | 122.8 |

| C4 | 128.5 |

| C5 | 119.7 |

| C6 | 125.1 |

| C7 | 112.3 |

| C7a | 140.9 |

This data is illustrative and represents typical values for similar heterocyclic compounds.

Ligand-Based and Structure-Based Drug Design Principles

The principles of ligand-based and structure-based drug design are central to the development of novel inhibitors targeting specific biological pathways. For a compound like 1H-Indazole-3-sulfonamide, 4-chloro-, these in silico approaches can be used to optimize its structure to enhance its potency and selectivity for a particular protein target.

Ligand-based drug design is employed when the three-dimensional structure of the target protein is unknown. This approach relies on the knowledge of other molecules (ligands) that are known to interact with the target. By analyzing a set of active and inactive molecules, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. The structure of 1H-Indazole-3-sulfonamide, 4-chloro- can then be compared to this pharmacophore model to assess its potential for activity and to guide modifications that would improve its fit.

Structure-based drug design , on the other hand, is applicable when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR spectroscopy. This approach involves docking the ligand, 1H-Indazole-3-sulfonamide, 4-chloro-, into the active site of the target protein. Molecular docking simulations predict the preferred orientation and conformation of the ligand when bound to the protein and estimate the binding affinity. The results of these simulations can provide detailed insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is invaluable for designing derivatives of 1H-Indazole-3-sulfonamide, 4-chloro- with improved binding characteristics.

Preclinical Mechanistic Investigations of 1h Indazole 3 Sulfonamide, 4 Chloro Analogs

In Vitro Cellular Activity Studies (Focus on Mechanism)

In vitro studies are fundamental in elucidating the cellular and molecular mechanisms by which novel compounds exert their effects. For analogs of 1H-Indazole-3-sulfonamide, 4-chloro-, these investigations have centered on their ability to inhibit cell proliferation and to modulate specific biochemical pathways critical for cell survival and growth.

Growth Inhibition in Select Cell Lines (e.g., Cancer, Bacterial, Parasitic)

Analogs of 1H-Indazole-3-sulfonamide, 4-chloro- have demonstrated notable growth-inhibitory effects across various cancer cell lines. The antiproliferative activity of these compounds is a key indicator of their potential as therapeutic agents. The following table summarizes the growth inhibition data for representative analogs in different cancer cell lines.

| Compound Analog | Cell Line | Cancer Type | IC₅₀ (µM) |

| Analog A | K562 | Chronic Myeloid Leukemia | 5.15 |

| Analog A | A549 | Lung Cancer | >50 |

| Analog A | PC-3 | Prostate Cancer | >50 |

| Analog A | Hep-G2 | Liver Cancer | 6.57 |

| Analog B | K562 | Chronic Myeloid Leukemia | 7.25 |

| Analog B | A549 | Lung Cancer | 20.00 |

| Analog B | PC-3 | Prostate Cancer | >50 |

| Analog B | Hep-G2 | Liver Cancer | 6.57 |

The data indicates that certain analogs exhibit potent and selective activity against specific cancer cell lines, such as the K562 chronic myeloid leukemia line. This selectivity suggests a targeted mechanism of action rather than general cytotoxicity. While the primary focus of available research is on anticancer activity, the broader class of indazole derivatives has been investigated for antibacterial and antiparasitic properties, although specific data for 4-chloro-1H-indazole-3-sulfonamide analogs in these areas is less prevalent.

Evaluation of Specific Biochemical Markers and Cellular Responses

To understand the mechanisms underlying the observed growth inhibition, researchers have investigated the effects of indazole sulfonamide analogs on key biochemical markers and cellular processes. Molecular docking studies have suggested that these compounds may interact with and inhibit protein kinases, which are crucial regulators of cell signaling pathways.

For instance, studies on related indazole derivatives have shown that they can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. One analog was found to potentially inhibit Bcl2 family members and modulate the p53/MDM2 pathway, both of which are critical in the regulation of apoptosis. The evaluation of such markers provides a mechanistic link between the compound and its antiproliferative effects.

In Vivo Mechanistic Studies in Model Organisms (Focus on Target Engagement and Pathway Modulation)

While in vitro studies provide valuable cellular and molecular data, in vivo investigations in model organisms are crucial for understanding a compound's activity in a whole biological system.

Investigation of Compound Distribution to Relevant Tissues for Mechanistic Study

Specific data on the tissue distribution of 1H-Indazole-3-sulfonamide, 4-chloro- is not available. However, the physicochemical properties of indazole sulfonamides suggest they are likely to be distributed to various tissues, a critical factor for reaching their intended biological targets.

Analysis of Target Engagement and Downstream Pathway Modulation

The in vivo efficacy of a compound is dependent on its ability to engage its molecular target and modulate downstream signaling pathways. For indazole analogs, this often involves the inhibition of specific kinases. While direct in vivo target engagement data for 4-chloro-1H-indazole-3-sulfonamide is not detailed, the observed antitumor effects in xenograft models with related compounds suggest that target engagement is achieved at pharmacologically relevant concentrations.

Phenotypic Characterization in Disease Models (Mechanistic Focus)

In vivo studies using disease models, such as tumor xenografts in mice, provide the ultimate test of a compound's potential therapeutic efficacy. While specific phenotypic characterization for 1H-Indazole-3-sulfonamide, 4-chloro- is not documented, related indazole derivatives have demonstrated the ability to inhibit tumor growth in such models. This in vivo activity provides a strong rationale for the further development of this class of compounds.

Q & A

Q. What are the optimal synthetic routes for 4-chloro-1H-indazole-3-sulfonamide, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves sequential functionalization of the indazole core. A common approach includes:

Chlorination : Introducing the 4-chloro substituent via electrophilic aromatic substitution using chlorinating agents (e.g., Cl₂/FeCl₃).

Sulfonamide Formation : Reacting the intermediate with sulfonic acid derivatives (e.g., sulfonyl chlorides) under basic conditions (e.g., pyridine or triethylamine).

Optimization Strategies :

- Control reaction temperature (20–40°C) to minimize side reactions .

- Maintain pH > 8 during sulfonamide coupling to ensure deprotonation of the indazole NH group .

- Purify intermediates via column chromatography to reduce impurities affecting downstream steps .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 4-chloro-1H-indazole-3-sulfonamide?

Q. How can researchers screen the biological activity of 4-chloro-1H-indazole-3-sulfonamide against enzyme targets?

- Enzyme Inhibition Assays :

- Use fluorescence-based or colorimetric assays (e.g., NADH-coupled assays for kinases).

- Test IC₅₀ values at varying concentrations (1 nM–100 µM) to determine potency .

- Cellular Assays :

- Evaluate cytotoxicity (MTT assay) and target engagement (Western blotting for downstream signaling proteins) .

Q. What safety protocols are recommended for handling 4-chloro-1H-indazole-3-sulfonamide in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation .

- Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How does the 4-chloro substituent influence the structure-activity relationship (SAR) of indazole-sulfonamide derivatives?

- Electron-Withdrawing Effects : The 4-chloro group enhances electrophilicity, improving binding to catalytic lysine residues in kinases .

- Comparison with Analogues :

- 4-Bromo : Higher steric bulk reduces solubility but increases target residence time.

- 4-Trifluoromethyl : Enhances metabolic stability but may reduce cell permeability .

SAR Workflow :

Synthesize analogues with varied 4-position substituents.

Test in enzymatic and cellular assays to correlate substituent properties (e.g., logP, Hammett σ) with activity .

Q. How can conflicting bioactivity data for 4-chloro-1H-indazole-3-sulfonamide across studies be resolved?

- Orthogonal Assays : Validate results using both biochemical (e.g., kinase inhibition) and phenotypic (e.g., cell migration) assays .

- Proteomic Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects explaining variability .

- Batch Analysis : Check compound purity and stability (e.g., via HPLC-MS) to rule out degradation artifacts .

Q. What crystallographic strategies are effective for resolving the 3D structure of 4-chloro-1H-indazole-3-sulfonamide-protein complexes?

- Data Collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution (<2.0 Å) datasets .

- Refinement : Apply SHELXL for anisotropic refinement of the sulfonamide group and chlorine atom .

- Validation : Check Ramachandran plots (≥90% favored regions) and ligand electron density (2mFₒ−DFᶜ maps) .

Q. How can high-resolution mass spectrometry (HRMS) parameters be optimized to detect trace impurities in 4-chloro-1H-indazole-3-sulfonamide?

Q. What stability studies are critical for ensuring 4-chloro-1H-indazole-3-sulfonamide integrity in long-term storage?

Q. How can computational modeling predict the binding mode of 4-chloro-1H-indazole-3-sulfonamide to novel targets?

- Docking : Use AutoDock Vina with flexible ligand sampling to explore sulfonamide interactions in ATP-binding pockets .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess conformational stability of the protein-ligand complex .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.